molecular formula C14H16O5 B1354242 Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate CAS No. 53295-44-6

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Cat. No.: B1354242
CAS No.: 53295-44-6
M. Wt: 264.27 g/mol
InChI Key: MHNGDAMDDQGRJJ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (EDDMIC) is a molecule containing an indene-2-carboxylate ring system. It has a molecular weight of 264.27 g/mol . This compound has attracted significant interest in scientific research due to its diverse range of potential applications.


Synthesis Analysis

The synthesis of EDDMIC involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . In one method, 5,6-dimethoxy-2-ethoxycarbonylindan-1-one (2.6g) was dissolved in DMF (50mL), and potassium carbonate (2.7g) was added . The yield of the coupling product was confirmed to be 5.6% by HPLC-MS .


Molecular Structure Analysis

The molecular structure of EDDMIC includes an indene-2-carboxylate ring system. More detailed structural information may be available in specialized chemical databases or literature .


Chemical Reactions Analysis

While specific chemical reactions involving EDDMIC are not detailed in the search results, it’s known that derivatives of similar compounds have shown inhibitory effects on certain viral infections . More research would be needed to fully understand the chemical reactions involving EDDMIC.


Physical and Chemical Properties Analysis

EDDMIC has a molecular weight of 264.27 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases or literature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Coronafacic Acid

    Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate is utilized in the synthesis of coronafacic acid, a compound of interest in organic chemistry. This synthesis involves a sequence of reactions including Wessely oxidation and intramolecular Diels–Alder reactions (Yates, Bhamare, Granger, & Macas, 1993).

  • Bridged 3-Benzazepine Derivatives

    It serves as a starting material in the synthesis of bridged 3-benzazepine derivatives. These derivatives are explored as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Structural and Property Analysis

    The compound's structure and properties have been analyzed in research, demonstrating its role in the synthesis of naphth[2,3-f]isoindole-1-carboxylate, which exhibits distinct physical and chemical properties (Seike, Yamagami, Kakitani, et al., 2013).

Chemical Reactions and Applications

  • Three-Component Reaction in Organic Chemistry

    It participates in three-component reactions, for instance, with tetronic acid, showing its versatility in organic synthesis (Kamalova, Dmitriev, Sal’nikova, & Maslivets, 2018).

  • Acid-Catalyzed Isomerization

    Its application in acid-catalyzed isomerization reactions has been documented, indicating its potential in chemical transformations (Collins & Tomkins, 1977).

  • Corrosion Inhibition Studies

    Its derivatives have been used in the study of corrosion inhibition, demonstrating its application in material science and engineering (Saady, El-hajjaji, Taleb, et al., 2018).

Safety and Hazards

While specific safety and hazard information for EDDMIC is not detailed in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.

Result of Action

The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Biochemical Analysis

Biochemical Properties

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to the active sites of the enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its activity and function. The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGDAMDDQGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467876
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53295-44-6
Record name Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared according to the procedure disclosed in EP 534859. To a suspension of sodium hydride (50% dispersion in oil, 20 g) in 240 mL of THF, diethyl carbonate was added and the mixture was stirred and refluxed for 90 min. A solution of 5,6-Dimethoxyindan-1-one (40 g) in THF (440 mL) was added, the mixture was heated under reflux for 3 h, then cooled and concentrated. Ethyl acetate (200 mL) was added, the organic layer was washed with water. The organic layer was dried over MgSO4, filtered and the ethyl acetate was removed under reduced pressure. The title product was obtained in 98% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
440 mL
Type
solvent
Reaction Step Two
Yield
98%

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